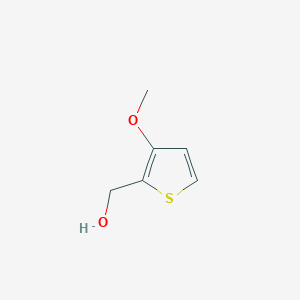

(3-Methoxythien-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “(3-Methoxythien-2-yl)methanol” involves reaction conditions with lithium aluminium tetrahydride for reduction . The yield of the reaction is approximately 80% .Molecular Structure Analysis

The molecular formula of “(3-Methoxythien-2-yl)methanol” is C6H8O2S . Its molecular weight is 144.1915 .Physical And Chemical Properties Analysis

The physical and chemical properties of “(3-Methoxythien-2-yl)methanol” include its molecular formula C6H8O2S and molecular weight 144.1915 . More detailed properties like melting point, boiling point, and density are not explicitly mentioned in the search results.Applications De Recherche Scientifique

Surface Chemistry and Catalysis

Probing Surface Sites via Methanol Adsorption and Desorption Methanol is employed as a "smart" molecule to study surface sites on metal oxide catalysts. Research on ceria nanocrystals with well-defined surface planes demonstrates how methanol adsorption at room temperature results in the formation of various methoxy species, dependent on the surface plane of the nanocrystals. This study highlights methanol's role in probing surface catalytic behavior (Wu et al., 2012).

Methanol-to-Olefin Process Investigations into the methanol-to-olefin (MTO) process on acidic zeolite catalysts have shown that surface methoxy groups play a crucial role in the initial C-C bond formation. This research provides insight into the reactive hydrocarbon pool mechanism that dominates the conversion process, emphasizing the importance of methoxy species in the formation of the first hydrocarbons (Wang et al., 2003).

Organic Synthesis

Synthesis of α-Hydroxy Esters In organic synthesis, methoxy groups derived from methanol are crucial for the asymmetric synthesis of α-hydroxy esters. The use of chiral auxiliaries allows for the control of stereochemistry in the formation of these compounds, which are valuable in various synthetic applications (Jung et al., 2000).

Novel Reaction Pathways Research into electron-rich thiophenemethanols, such as 3-Methoxythiophene-2-methanol, explores new reaction pathways under acidic conditions, leading to products like bis(3-methoxy-2-thienyl)methane. These findings open up possibilities for synthesizing novel organic molecules and understanding the reactivity of thiophene derivatives (Aitken & Garnett, 2000).

Propriétés

IUPAC Name |

(3-methoxythiophen-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2S/c1-8-5-2-3-9-6(5)4-7/h2-3,7H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBJTCZSPPBTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxythien-2-yl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2944686.png)

![6-(2-Chlorophenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one](/img/structure/B2944691.png)

![1-[1,1'-Biphenyl]-4-yl-3-(2-methoxy-5-nitroanilino)-1-propanone](/img/structure/B2944699.png)

![(E)-N-[3-(Benzimidazol-1-yl)propyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2944703.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-(4-chlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2944705.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2944708.png)